
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, also known as QL-XII-47, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidines and has a molecular weight of 438.5 g/mol.
Wirkmechanismus
The mechanism of action of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves the inhibition of various signaling pathways, including PI3K/Akt and NF-κB, which are known to play a crucial role in cancer cell proliferation and inflammation. Furthermore, (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In addition, (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several advantages as a research tool, including its potent activity against cancer cells, anti-inflammatory properties, and neuroprotective effects. However, this compound also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. One potential area of study is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone. Finally, the potential therapeutic applications of this compound in various diseases should be explored further.
Synthesemethoden
The synthesis of (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves a multistep process that includes the reaction of 2-phenylthiazole-4-carboxylic acid with 3-aminoquinolin-8-ol in the presence of coupling reagents. The resulting intermediate is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-23(19-15-29-22(25-19)17-6-2-1-3-7-17)26-13-11-18(14-26)28-20-10-4-8-16-9-5-12-24-21(16)20/h1-10,12,15,18H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJGWGWGQQDBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
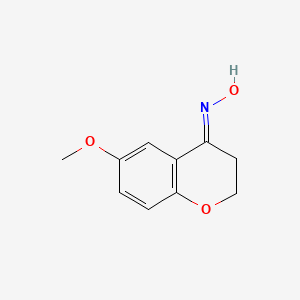
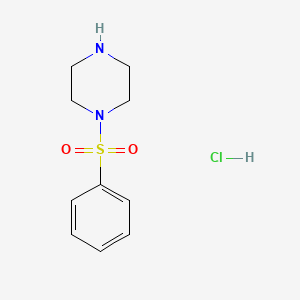
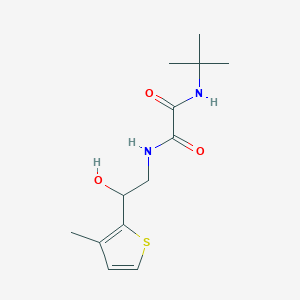
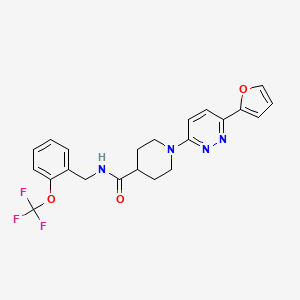
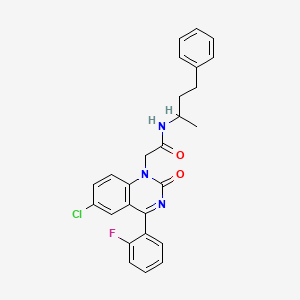
![methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2623292.png)
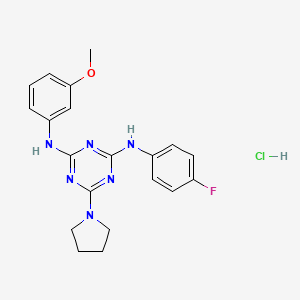
![4-[[Diethylamino(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B2623294.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)
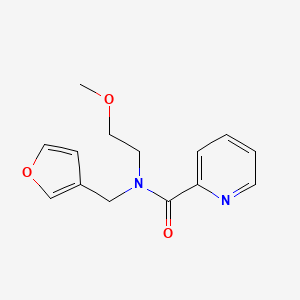
![N-[3-(3-methylpiperidin-1-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2623301.png)
![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)
